Benzyl (3-(methylamino)-3-oxopropyl)carbamate
Description
Benzyl (3-(methylamino)-3-oxopropyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a methylamino substituent, and a ketone moiety. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and the development of protease inhibitors . Its structure combines functional groups that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
benzyl N-[3-(methylamino)-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-11(15)7-8-14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLKKWALPCPAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569321 | |
| Record name | Benzyl [3-(methylamino)-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123494-21-3 | |
| Record name | Benzyl [3-(methylamino)-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-(methylamino)-3-oxopropyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 3-(methylamino)-3-oxopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(methylamino)-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Benzyl (3-(methylamino)-3-oxopropyl)carbamate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity. Research indicates that derivatives of this compound may exhibit diverse biological activities, including antimicrobial and anticancer properties.
1.2 Interaction Studies
Preliminary studies suggest that this compound may interact with specific biological targets, such as enzymes or receptors, which could influence their activity. Understanding these interactions is crucial for predicting pharmacological effects and optimizing therapeutic applications.
Synthetic Organic Chemistry
2.1 Synthesis Pathways
The synthesis of this compound typically involves several steps, including the protection of functional groups and coupling reactions. The compound can be synthesized through various methods that allow for efficient production in laboratory settings.
2.2 Protecting Group Applications
In organic synthesis, this compound can act as a protecting group for amines, facilitating the selective modification of other functional groups without interference. This property is particularly valuable in multi-step synthetic routes where maintaining the integrity of certain functional groups is essential.
Case Studies and Research Findings
4.1 Antiviral Activity
One significant area of research involves the compound's potential antiviral properties. A study highlighted how similar carbamate derivatives could inhibit viral entry mechanisms, suggesting that this compound might also exhibit such activity against viruses like HIV-1 .
4.2 Enzyme Inhibition Studies
Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing enzyme inhibitors .
Mechanism of Action
The mechanism of action of benzyl (3-(methylamino)-3-oxopropyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
a) Benzyl (3-oxopropyl)carbamate (C₁₂H₁₅NO₃; CAS: N/A)
- Key Differences: Lacks the methylamino group, featuring a propionaldehyde chain instead of the methylamino-oxopropyl moiety.
- Properties : Acts as a precursor for enamide synthesis (e.g., reports a 62% yield in photoredox/nickel dual catalysis). Hazard classification as an irritant (WGK Germany 3) .
- Applications : Used in cross-coupling reactions to generate α,β-unsaturated carbonyl compounds .
b) (S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate (C₁₆H₂₄N₂O₃; CAS: 122021-01-6)
- Key Differences: Propylamino group replaces methylamino; stereospecific (S)-configuration at the chiral center.
- Properties : Higher molecular weight (266.32 g/mol) and logP (1.58) suggest increased hydrophobicity compared to the parent compound .
- Applications: Potential use in chiral resolution or as a building block for peptidomimetics .
c) Benzyl methyl(3-oxopropyl)carbamate (C₁₂H₁₅NO₃; CAS: 298706-11-3)
- Key Differences : Methyl group on the carbamate nitrogen instead of hydrogen.
Analogues with Modified Protecting Groups
a) tert-Butyl (3-oxopropyl)carbamate (C₈H₁₅NO₃; CAS: 58885-60-2)
- Key Differences : tert-Butyloxycarbonyl (Boc) replaces benzyl, reducing steric hindrance.
- Properties : Lower similarity score (0.90) compared to benzyl derivatives; Boc group offers acid-labile protection, advantageous in peptide synthesis .
b) (9H-Fluoren-9-yl)methyl (3-oxopropyl)carbamate
Reactive Derivatives
a) Benzyl (3-bromopropyl)carbamate (C₁₁H₁₂BrNO₂; CAS: 53844-02-3)
- Key Differences : Bromine atom at the terminal position.
- Properties : Enhanced electrophilicity for nucleophilic substitution reactions; similarity score 0.89 .
- Applications : Intermediate in alkylation or cross-coupling reactions .
b) Benzyl N-[3-({2-[(2,2-dimethoxyethyl)amino]-2-oxoethyl}amino)-3-oxopropyl]carbamate
- Key Differences: Additional dimethoxyethylamino and oxoethylamino groups.
- Properties : Exhibits hydrogen-bonding capacity; synthesized with 100% yield via solid-phase methods .
- Spectroscopic Data : UV (3303 cm⁻¹), NMR (δ 7.42–7.31 ppm for aromatic protons), and HRMS (390.16 [M + Na]⁺) confirm structural integrity .
Data Tables
Table 1. Structural and Physical Properties
Research Findings and Trends
- Steric and Electronic Effects: Methylamino and Boc groups enhance metabolic stability but may reduce reactivity compared to unsubstituted carbamates .
- Safety Profiles : Benzyl derivatives with aldehydes (e.g., Benzyl (3-oxopropyl)carbamate) are classified as irritants, necessitating careful handling .
Biological Activity
Benzyl (3-(methylamino)-3-oxopropyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzyl group attached to a carbamate moiety, which is known for its role in influencing biological activity through interactions with various molecular targets.
The biological activity of carbamates is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The specific mechanism involves:
- Competitive binding to the active site of AChE.
- Alteration of neurotransmission , which can lead to both therapeutic effects (e.g., in cognitive enhancement) and toxicological effects (e.g., neurotoxicity).
1. Pharmacological Effects
This compound has been studied for its potential applications in treating neurodegenerative diseases due to its AChE inhibitory properties. Research indicates that compounds with similar structures can enhance cognitive function and memory retention by increasing acetylcholine levels in the brain .
2. Toxicological Implications
While the therapeutic potential is promising, the compound's mechanism also poses risks. High levels of AChE inhibition can lead to cholinergic toxicity, characterized by symptoms such as muscle twitching, respiratory distress, and seizures. Case studies have shown that acute exposure can result in severe neurobehavioral effects .
Case Study 1: Neurotoxicity Assessment
A study evaluated the neurotoxic effects of various carbamates, including this compound, on rat models. The findings indicated that exposure led to significant alterations in behavior and neurological function, correlating with increased AChE inhibition levels .
Case Study 2: Therapeutic Potential in Alzheimer's Disease
In another investigation, the compound was tested for its efficacy in improving cognitive deficits in Alzheimer’s disease models. Results showed that treatment with this compound improved memory performance and reduced amyloid plaque formation compared to control groups .
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
